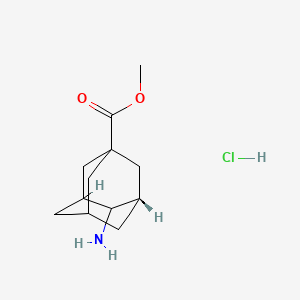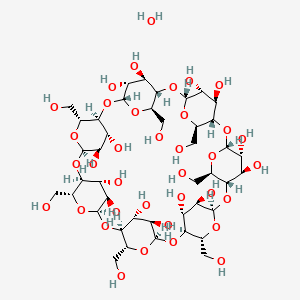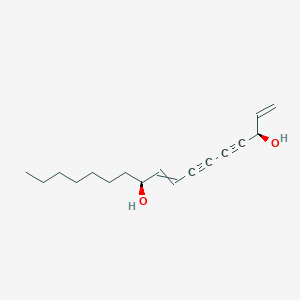
(1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride
Descripción general
Descripción
(1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H20ClNO2 and a molecular weight of 245.75 This compound is part of the adamantane family, which is known for its unique cage-like structure that imparts significant stability and rigidity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the amino and carboxylate ester functionalities. One common method involves the use of adamantane-1-carboxylic acid as a starting material, which is then subjected to esterification and subsequent amination reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The reaction conditions often include the use of solvents, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylate ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro or nitroso derivatives (from oxidation), alcohol derivatives (from reduction), and various substituted adamantane derivatives (from substitution) .
Aplicaciones Científicas De Investigación
(1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the adamantane core provides stability and enhances membrane permeability. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: Another adamantane derivative with antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonistic activity.
Uniqueness
(1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other adamantane derivatives .
Propiedades
IUPAC Name |
methyl (3S)-4-aminoadamantane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12;/h7-10H,2-6,13H2,1H3;1H/t7?,8-,9?,10?,12?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANHEPNXZVTZLG-DXFGONOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C12C[C@@H]3CC(C1)CC(C2)C3N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855650 | |
| Record name | Methyl (3S)-4-aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003872-58-9 | |
| Record name | Methyl (3S)-4-aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid](/img/new.no-structure.jpg)






![[(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1649403.png)


